molecular formula C9H7ClO3S B15089486 Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Cat. No.: B15089486
M. Wt: 230.67 g/mol
InChI Key: DLIKMLROTLTWGW-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro group, a prop-2-yn-1-yloxy group, and a carboxylate ester group attached to the thiophene ring

Preparation Methods

The synthesis of Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves several steps:

Chemical Reactions Analysis

Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate undergoes various chemical reactions:

Scientific Research Applications

Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate depends on its specific application:

Comparison with Similar Compounds

Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate can be compared with other thiophene derivatives:

Biological Activity

Methyl 5-chloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H9ClO3S
  • CAS Number : 1774902-38-3

This compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing thiophene moieties exhibit significant antimicrobial properties. A study focusing on various thiophene derivatives found that those with halogen substitutions, such as chlorine, often enhance the antimicrobial efficacy. This compound has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines. For instance, it was effective against human breast cancer cells (MCF7), with a reported IC50 value indicating significant growth inhibition at low concentrations .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
HeLa20Cell cycle arrest
A54918Reactive oxygen species generation

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress is a known pathway for inducing apoptosis in cancer cells . Additionally, the compound may interact with specific cellular pathways involved in cell proliferation and survival.

Case Studies

A notable case study involved the application of this compound in a xenograft model for breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology .

Properties

Molecular Formula

C9H7ClO3S

Molecular Weight

230.67 g/mol

IUPAC Name

methyl 5-chloro-3-prop-2-ynoxythiophene-2-carboxylate

InChI

InChI=1S/C9H7ClO3S/c1-3-4-13-6-5-7(10)14-8(6)9(11)12-2/h1,5H,4H2,2H3

InChI Key

DLIKMLROTLTWGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)OCC#C

Origin of Product

United States

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